molecular formula C16H28O5 B157773 3-[(1r,2r,3r,5s)-3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]propanoic acid CAS No. 24379-94-0

3-[(1r,2r,3r,5s)-3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]propanoic acid

Cat. No. B157773
CAS RN: 24379-94-0
M. Wt: 300.39 g/mol
InChI Key: UIZLUZTVNFGFMX-TUVASFSCSA-N
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Description

“3-[(1r,2r,3r,5s)-3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]propanoic acid”, also known as 3-hydroxy-2-(3-oxooctyl)cyclopentanoic acid (HOCPA), is a carboxylic acid with a unique cyclopentyl ring structure . It is a naturally occurring compound found in the human body and is essential for the proper functioning of various biochemical pathways.


Synthesis Analysis

The synthesis and characterization of this compound are part of ongoing research. It’s often studied in the context of novel chemical compounds, including salicylic acid derivatives and heterocyclic compounds, with potential applications in drug development and therapeutic strategies.


Molecular Structure Analysis

The molecular formula of this compound is C16H28O5. It has a molecular weight of 300.39 g/mol.


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 498.2±30.0 °C at 760 mmHg, and a flash point of 269.2±21.1 °C . It has 5 H bond acceptors, 3 H bond donors, and 10 freely rotating bonds .

Scientific Research Applications

Synthesis and Characterization of Chemical Compounds

Research has focused on the synthesis and characterization of novel chemical compounds, including salicylic acid derivatives and heterocyclic compounds, with potential applications in drug development and therapeutic strategies. These studies explore the molecular mechanisms and benefits of these compounds in health and disease, highlighting their potential as alternatives to existing drugs due to their specific activities and toxicity profiles (Yudy Tjahjono et al., 2022).

Pharmacological Activities of Natural Compounds

Significant attention has been given to natural compounds, such as chlorogenic acid and gallic acid, for their broad spectrum of pharmacological activities. These include antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, and anti-hypertension activities. Reviews have called for further research to optimize the biological and pharmacological effects of these compounds for practical use as natural food additives or therapeutic agents (M. Naveed et al., 2018).

Biotechnological Production and Applications

The biotechnological production of valuable chemicals from biomass, such as poly-D-3-hydroxybutyric acid from CO2, has been reviewed. This highlights the potential of using microbial fermentation for the mass production of bioplastics and other bio-based chemicals, emphasizing the importance of optimized fermentation processes and the selection of effective microbial strains (A. Ishizaki et al., 2001).

Nutritional Manipulations for Cancer Therapy

Research has also explored the role of nutritional manipulations, including the use of polyunsaturated fatty acids, in enhancing the efficacy of conventional cancer therapies. Studies suggest that these nutritional components can synergize with radio/chemotherapy, potentially improving treatment outcomes for diseases such as colon cancer (Y. Dupertuis et al., 2007).

properties

IUPAC Name

3-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O5/c1-2-3-4-5-11(17)6-7-12-13(8-9-16(20)21)15(19)10-14(12)18/h12-15,18-19H,2-10H2,1H3,(H,20,21)/t12-,13-,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZLUZTVNFGFMX-TUVASFSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCC1C(CC(C1CCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1CCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70947236
Record name 3-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70947236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1r,2r,3r,5s)-3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]propanoic acid

CAS RN

24379-94-0
Record name 5,7-Dihydroxy-11-ketotetranorprostanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024379940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70947236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DIHYDROXY-2-(3-OXOOCTYL)CYCLOPENTANEPROPANOIC ACID, (1R,2R,3R,5S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82S34F210R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(1r,2r,3r,5s)-3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]propanoic acid
Reactant of Route 2
3-[(1r,2r,3r,5s)-3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]propanoic acid
Reactant of Route 3
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3-[(1r,2r,3r,5s)-3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]propanoic acid
Reactant of Route 4
3-[(1r,2r,3r,5s)-3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]propanoic acid
Reactant of Route 5
3-[(1r,2r,3r,5s)-3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]propanoic acid
Reactant of Route 6
3-[(1r,2r,3r,5s)-3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]propanoic acid

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